EGFR Kinase Inhibitory Potency of 4-Morpholino-Quinazoline Amide Derivatives Versus 4-Anilinoquinazoline Comparators
When the 2-carboxylic acid of 4-morpholin-4-ylquinazoline-2-carboxylic acid is elaborated into amide derivatives, the resulting morpholino-quinazoline carboxamides demonstrate potent EGFR inhibition (IC50 = 6.12 nM for compound 10) comparable to the FDA-approved 4-anilinoquinazoline drugs erlotinib and gefitinib [1]. This potency is contingent upon the 4-morpholine substitution; the unsubstituted quinazoline-2-carboxylic acid scaffold lacks intrinsic EGFR activity (no inhibition at 10 µM) [1].
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.12 nM (as morpholino-quinazoline amide derivative 10 derived from the 2-carboxylic acid scaffold) |
| Comparator Or Baseline | Erlotinib (IC50 ~2 nM); Gefitinib (IC50 ~20 nM); Unsubstituted quinazoline-2-carboxylic acid (no inhibition at 10 µM) |
| Quantified Difference | Target-derived amide equipotent to clinical EGFR inhibitors; >1,600-fold improvement over unsubstituted quinazoline-2-carboxylic acid scaffold |
| Conditions | In vitro EGFR kinase inhibition assay; compound 10 synthesized by amide coupling of the 2-carboxylic acid precursor |
Why This Matters
The 4-morpholine group is essential for EGFR hinge-binding; procurement of the 4-morpholinyl-2-carboxylic acid scaffold pre-installs this critical pharmacophore, eliminating the need for late-stage functionalization and enabling direct SAR exploration via amide library synthesis.
- [1] Kumar, V., et al. (2020). Novel amide analogues of quinazoline carboxylate display selective antiproliferative activity and potent EGFR inhibition. Medicinal Chemistry Research, 29, 2112–2122. View Source
